![molecular formula C19H23N3S B5807754 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5807754.png)
4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide, also known as ALKS 5461, is a novel drug compound that has gained significant attention in the pharmaceutical industry. This compound has shown promising results in treating depression, a mental disorder that affects millions of people worldwide.
Mécanisme D'action
The mechanism of action of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 involves the modulation of the brain's reward system. The drug compound acts as a partial agonist of the mu-opioid receptor and an antagonist of the kappa-opioid receptor. This dual action results in the activation of the brain's reward system, which is believed to be impaired in patients suffering from depression. The drug compound also helps to regulate the levels of neurotransmitters, such as dopamine and serotonin, which are associated with mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 are well-documented in scientific literature. The drug compound has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with improved mood and reduced anxiety. In addition, 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 has also been shown to reduce the levels of stress hormones, such as cortisol, which are associated with depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 in lab experiments include its high potency, selectivity, and low toxicity. The drug compound is also stable and can be easily synthesized in large quantities. However, the limitations of using 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 in lab experiments include its high cost and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
The future directions for research on 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 are numerous. One potential area of research is the development of new drug compounds that are more effective and have fewer side effects than 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461. Another area of research is the identification of biomarkers that can predict the response of patients to 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461. Additionally, more research is needed to understand the long-term effects of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 on the brain and the body. Finally, more studies are needed to determine the optimal dosage and treatment duration of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 for different patient populations.
Conclusion:
In conclusion, 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 is a novel drug compound that has shown promising results in treating depression. The compound's mechanism of action involves the modulation of the brain's reward system and the regulation of neurotransmitter levels. 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 has been shown to have high potency, selectivity, and low toxicity, making it an attractive candidate for further research. However, more studies are needed to understand the long-term effects of the drug compound and to develop new compounds that are more effective and have fewer side effects.
Méthodes De Synthèse
The synthesis method of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 involves the reaction of 1-(2,3-dimethylphenyl)piperazine with thioamide in the presence of a catalyst. This reaction results in the formation of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide. The process is carried out under controlled conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
The scientific research application of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 is primarily focused on its potential to treat depression. The drug compound has shown promising results in clinical trials, where it has demonstrated significant improvement in patients suffering from major depressive disorder (MDD). In addition, 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide 5461 has also been tested for the treatment of other mental disorders, such as anxiety and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
4-(2,3-dimethylphenyl)-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-15-7-6-10-18(16(15)2)21-11-13-22(14-12-21)19(23)20-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGEGHFQVDDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethylphenyl)-N-phenylpiperazine-1-carbothioamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.